molecular formula C10H11Cl2NO B5198731 2,2-dichloro-N-phenethylacetamide CAS No. 39106-18-8

2,2-dichloro-N-phenethylacetamide

Cat. No.: B5198731
CAS No.: 39106-18-8
M. Wt: 232.10 g/mol
InChI Key: NXDSITABWUNLCU-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-phenethylacetamide (CAS 39106-18-8) is an organic compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.106 g/mol. This acetamide derivative features a phenethylamine moiety linked to a dichloroacetamide group, making it a valuable intermediate in synthetic organic chemistry. Its key physical properties include a density of approximately 1.259 g/cm³ and a boiling point of 383°C at 760 mmHg . The compound has a flash point of 185.5°C, indicating moderate flammability, and an index of refraction of 1.545 . Researchers utilize this compound primarily as a key synthetic intermediate. Literature reports indicate its use in the synthesis of more complex molecules, including investigations of structure-activity relationships in medicinal chemistry and as a precursor in pharmaceutical research . The presence of both the electron-rich phenethyl group and the reactive dichloroacetamide moiety provides versatile functionality for further chemical modifications. This product is provided as a high-purity material for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety precautions before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11Cl2NO/c11-9(12)10(14)13-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDSITABWUNLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959914
Record name 2,2-Dichloro-N-(2-phenylethyl)ethanimidic acid
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Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39106-18-8
Record name NSC52557
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Record name 2,2-Dichloro-N-(2-phenylethyl)ethanimidic acid
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Record name 2,2-DICHLORO-N-PHENETHYLACETAMIDE
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Record name 2,2-Dichloro-N-(2-phenylethyl)acetamide
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Synthetic Methodologies and Chemical Transformations of 2,2 Dichloro N Phenethylacetamide

Established Synthetic Pathways for 2,2-Dichloro-N-phenethylacetamide

The primary route for the synthesis of this compound involves the acylation of phenethylamine (B48288) with a suitable dichloroacetylating agent. This approach can be categorized into direct synthesis and precursor-based methods, with a focus on reaction optimization to enhance yield and purity.

Direct Synthetic Approaches

The most direct method for the synthesis of this compound is the reaction of phenethylamine with dichloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of phenethylamine attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of this compound, based on these analogous reactions, would involve dissolving phenethylamine in a suitable aprotic solvent, such as dichloromethane (B109758) or toluene. The solution would then be cooled in an ice bath, and dichloroacetyl chloride would be added dropwise with stirring. A tertiary amine base, like triethylamine (B128534), is commonly added to scavenge the HCl produced during the reaction. After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure completion. The workup would involve washing the organic layer with water and brine, drying over an anhydrous salt like sodium sulfate, and removing the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Table 1: General Reaction Parameters for the Synthesis of N-Aryl and N-Alkyl Acetamides

ParameterTypical Conditions
Reactants Amine, Acyl Chloride
Solvent Dichloromethane, Toluene, Acetone
Base Triethylamine, Sodium Bicarbonate, Pyridine
Temperature 0 °C to room temperature
Reaction Time 1-12 hours

Precursor-Based Synthesis and Reaction Optimization

Precursor-based synthesis involves the preparation of a key intermediate that is then converted to the final product. For this compound, this could involve the synthesis of phenethylamine as a precursor, although it is a commercially available starting material.

Reaction optimization is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters for optimization in the synthesis of this compound include:

Stoichiometry of Reactants: The molar ratio of phenethylamine to dichloroacetyl chloride can be adjusted to ensure complete consumption of the limiting reagent.

Choice of Base: The basicity and steric hindrance of the base can influence the reaction rate and the formation of byproducts.

Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state.

Temperature Control: Maintaining a low temperature during the addition of the acyl chloride is important to control the exothermic reaction and prevent side reactions.

Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) helps in determining the optimal reaction time.

Advanced Synthetic Strategies for Related Compounds and Intermediates

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of complex molecules related to this compound. These strategies often provide advantages in terms of efficiency, selectivity, and scalability.

Flow Chemistry Applications in Intermediate Synthesis for Complex Molecules

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of organic compounds, including amides. chemicalbook.com This technique involves pumping reactants through a heated and pressurized tube or microreactor. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to faster reaction times, higher yields, and improved safety, especially for highly exothermic or hazardous reactions.

The synthesis of amides from amines and acyl chlorides is well-suited for flow chemistry. A solution of the amine and a base can be mixed with a solution of the acyl chloride at a T-junction before entering the heated reactor coil. The short residence time required in many cases allows for high throughput and rapid optimization of reaction conditions. This approach could be readily adapted for the continuous production of this compound.

Stereoselective Synthetic Routes for Structurally Related Antibiotics (e.g., Thiamphenicol (B1682257) Stereoisomers)

The principles of stereoselective synthesis are critical in the preparation of chiral drugs, where only one enantiomer or diastereomer exhibits the desired biological activity. Thiamphenicol, an antibiotic, shares a dichloroacetamide moiety with this compound and possesses two stereocenters. The development of stereoselective synthetic routes to thiamphenicol and its stereoisomers has been an active area of research.

Various strategies have been employed, including the use of chiral auxiliaries, chiral catalysts, and chemo-enzymatic methods. For instance, the stereoselective synthesis of thiamphenicol has been achieved through dynamic kinetic resolution processes, allowing for the formation of the essential syn or anti relationship of the key amino alcohol intermediates. uni.lu Another approach involves the use of a Curtius rearrangement of a Baylis-Hillman adduct to create an ene-carbamate, which then undergoes stereoselective hydroboration to establish the desired stereochemistry. nih.gov These advanced stereoselective methods, while applied to a more complex molecule, highlight the sophisticated techniques available for controlling stereochemistry in molecules containing the dichloroacetamide functional group.

Preparation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide Halate

The synthesis of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate, an intermediate in the synthesis of the anthelmintic drug Praziquantel, involves the reaction of N-(2-phenyl)ethyl-2-chloroacetamide with aminoacetaldehyde dimethyl acetal (B89532). A patented method describes the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde (B151913) dimethyl acetal in the presence of a base and a phase-transfer catalyst in a biphasic system of an organic solvent and water. The resulting product is then treated with hydrogen chloride or hydrogen bromide to form the corresponding halate salt.

This synthesis demonstrates a multi-step pathway to a more complex acetamide (B32628) derivative starting from a precursor structurally similar to this compound. The use of a phase-transfer catalyst is a key feature of this process, facilitating the reaction between reactants in different phases.

Derivatization Strategies for Structural Modification

The chemical architecture of this compound offers several sites for modification, primarily the phenethyl group and the dichloroacetamide moiety. These modifications are pursued to create libraries of related compounds for biological screening, aiming to identify derivatives with improved potency, selectivity, or other desirable pharmacological properties.

Synthesis of Novel Analogs and Homologs for Biological Evaluation

The synthesis of analogs and homologs of this compound is a primary strategy for probing its biological potential. This approach involves systematic alterations to the core structure to understand how changes in size, shape, and electronic properties affect its interaction with biological targets. Research into related dichloroacetamide structures has shown that such modifications can significantly influence bioactivity, particularly in the context of anticancer properties. koreascience.krresearchgate.net

A common synthetic route to produce N-substituted dichloroacetamides involves the acylation of a primary or secondary amine with dichloroacetyl chloride. koreascience.kr For analogs of this compound, this would involve reacting substituted phenethylamines with dichloroacetyl chloride, often in the presence of a base like triethylamine in an inert solvent such as dioxane. koreascience.kr

Research on analogous N-phenyl-2,2-dichloroacetamides has demonstrated that substitutions on the phenyl ring are a viable strategy for enhancing anticancer activity. researchgate.net For instance, the introduction of various substituents on the phenyl ring of N-phenyl-2,2-dichloroacetamide has been explored to create analogs with potent cytotoxic effects against human cancer cell lines. vdu.lt These studies provide a strong rationale for applying similar modifications to the phenethyl group of this compound. Modifications could include introducing electron-donating or electron-withdrawing groups to the phenyl ring or altering the length of the alkyl chain connecting the phenyl ring to the amide nitrogen.

The table below illustrates examples of N-aryl-2,2-dichloroacetamide analogs that have been synthesized and evaluated for their biological activity, providing a blueprint for potential modifications to the this compound scaffold.

Table 1: Examples of N-Aryl-2,2-dichloroacetamide Analogs and their Biological Evaluation

Compound Name Molecular Structure Biological Activity / Findings
N-(3,5-diiodophenyl)-2,2-dichloroacetamide C₈H₅Cl₂I₂NO Showed an IC₅₀ of 2.84 µM against non-small cell lung cancer cell line A549 and induced apoptosis. researchgate.net
2,2-Dichloro-N-(thiazol-2-yl)acetamide C₅H₄Cl₂N₂OS Synthesized and evaluated as part of a library of chloro- and dichloroacetamides for anticancer properties. koreascience.kr
2,2-Dichloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide C₁₁H₇Cl₃N₂OS Synthesized with a 75% yield and characterized; part of a study on potential anticancer agents. koreascience.kr

| N-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide | C₂₀H₂₀Cl₂FN₃O₄ | Exhibited a promising cytotoxic effect with IC₅₀ values of 11.94, 15.57, and 16.54 μM against MCF-7, MDA-MB-231, and A549 cancer cells, respectively. vdu.lt |

This table is interactive. Click on the headers to sort the data.

Incorporation of Diverse Chemical Moieties into Acetamide Scaffolds

A widely used strategy in medicinal chemistry is the incorporation of diverse chemical moieties, particularly heterocyclic systems, into a parent scaffold to access novel chemical space and biological activities. nih.govrsc.org The acetamide scaffold, including that of this compound, is amenable to such modifications. The reactivity of related chloroacetamides, which are precursors or analogs, provides a basis for these synthetic transformations. The chlorine atom in α-chloroacetamides is a good leaving group, readily displaced by various nucleophiles, which allows for the introduction of new functional groups. nih.gov

Synthetic approaches often involve the reaction of an N-substituted-2-chloroacetamide with a suitable nucleophile. For example, N-phenylacetamide derivatives bearing a thiazole (B1198619) moiety have been synthesized and shown to possess significant antibacterial and nematicidal activities. nih.govmdpi.com This was achieved by reacting substituted anilines with chloroacetyl chloride to form an intermediate chloroacetamide, which was then reacted with an aminothiazole derivative. mdpi.com A similar strategy could be envisioned starting from 2-chloro-N-phenethylacetamide to introduce thiazole or other heterocyclic rings.

Another prominent example is the "click chemistry" approach to synthesize 1,2,3-triazole-containing N-phenylacetamides. rsc.org This involves the copper-catalyzed azide-alkyne cycloaddition, a highly efficient reaction for linking different molecular fragments. This methodology could be adapted to link azido-functionalized heterocycles or other moieties to a propargyl-functionalized phenethylacetamide backbone, or vice-versa.

The integration of moieties like pyrazoline and 1,3,4-thiadiazole (B1197879) into a dichloroacetamide structure has also been reported, yielding hybrid molecules with potential anticancer activity. nih.gov The synthesis involved a stepwise alkylation and acylation, starting from 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which was first reacted with a chloroacetyl pyrazoline derivative and subsequently acylated with dichloroacetyl chloride. nih.gov This highlights a modular approach to building complex molecules based on the dichloroacetamide scaffold.

The table below summarizes derivatization strategies involving the incorporation of different chemical moieties into acetamide scaffolds, which could be extrapolated to modify this compound.

Table 2: Strategies for Incorporating Diverse Moieties into Acetamide Scaffolds

Scaffold/Precursor Moiety Incorporated Synthetic Strategy Resulting Biological Activity
N-phenylacetamide 4-Arylthiazole Reaction of N-(4-aminophenyl)acetamide with 2-chloro-1-arylethan-1-one, followed by cyclization. nih.govmdpi.com Antibacterial and nematicidal activity. nih.govmdpi.com
N-phenylacetamide 1,2,3-Triazole Ultrasound-irradiated "click chemistry" between an azide-functionalized acetamide and an alkyne. rsc.org Antifungal, antioxidant, and antitubercular activities. rsc.org
Dichloroacetamide Pyrazoline and 1,3,4-Thiadiazole Stepwise alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with a chloroacetyl-pyrazoline, followed by acylation with dichloroacetyl chloride. nih.gov Anticancer activity. nih.gov

| N-aryl chloroacetamide | Various Nucleophiles (O, N, S) | Nucleophilic substitution of the chlorine atom, sometimes followed by intramolecular cyclization. nih.gov | Diverse, depending on the nucleophile and resulting heterocycle. nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Fundamental Principles of Structure-Activity Correlation for N-Phenethylacetamides

The biological activity of N-phenethylacetamide derivatives is intricately linked to their molecular architecture. Foundational SAR studies have established several core principles that dictate their interaction with biological targets. One of the primary factors is the nature of the linkage and the spacer between the aromatic rings and the amide group. For instance, in studies of related N-phenethylacetamides as sodium channel blockers, a secondary amide linkage was found to be preferable for activity. nih.gov

The substitution pattern on the phenethyl moiety and the acetamide (B32628) group is another critical determinant. The presence of a phenyl ring near the amine component has been shown to enhance inhibitory potency in certain contexts. nih.gov Furthermore, the lipophilicity of the molecule, particularly of the amine portion, often correlates with biological activity, with increased lipophilicity sometimes leading to more potent effects. nih.gov The length of the alkyl chain connecting the amide and amine functionalities is also crucial; a three-carbon spacer has been identified as optimal in some series of Na+ channel blockers. nih.gov These fundamental principles guide the strategic modification of the N-phenethylacetamide scaffold to enhance desired biological effects.

Elucidation of Key Pharmacophoric Features and Subunit Selectivity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For N-phenethylacetamide and its analogs, the key pharmacophoric features generally include a hydrogen bond donor/acceptor (the amide group), an aromatic ring (the phenethyl group), and a hydrophobic feature, which can be the dichloro-methyl group in the case of 2,2-dichloro-N-phenethylacetamide.

Studies on related structures have shown that these features are crucial for binding to target proteins. For example, in the context of anticancer activity, N-phenyl-2,2-dichloroacetamide analogues are known to inhibit Pyruvate Dehydrogenase Kinase (PDK). researchgate.net The dichloroacetamide moiety plays a significant role in this interaction. Computational studies have helped to refine the pharmacophore requirements for potent PDK inhibition, highlighting the importance of specific steric and electronic properties of the substituents. researchgate.net

The selectivity of these compounds for different receptor subunits or enzyme isoforms is also a key aspect of their molecular design. Modifications to the N-phenethylacetamide scaffold can dramatically alter this selectivity. For instance, altering substituents on the phenyl ring can modulate the affinity for different biological targets. nih.gov This allows for the fine-tuning of the molecule's activity profile, potentially enhancing its therapeutic efficacy while minimizing off-target effects. The strategic placement of substituents can influence interactions with specific amino acid residues in the binding pocket of a target protein, thereby conferring subunit or isoform selectivity.

Impact of Substituent Effects on Biological Activity of Acetamide Derivatives

The introduction of various substituents onto the core acetamide structure profoundly influences its biological activity. This is a cornerstone of medicinal chemistry, allowing for the optimization of lead compounds. The electronic and steric properties of these substituents can alter the molecule's polarity, lipophilicity, and ability to form specific interactions with a biological target.

In a series of flavonoid acetamide derivatives, for example, the conversion of hydroxyl groups to acetamide moieties was found to significantly improve bioavailability, a critical factor for in vivo efficacy. researchgate.netrsc.org However, this modification also led to a decrease in antioxidant activity, demonstrating the trade-offs that can occur with structural modifications. researchgate.netrsc.org This highlights that the effect of a substituent is context-dependent and must be evaluated for each specific biological endpoint.

For N-phenylacetamide derivatives designed as antibacterial agents, the introduction of a thiazole (B1198619) moiety into the amide scaffold yielded compounds with promising activity against various bacteria. mdpi.com The nature and position of substituents on the aryl rings were critical, with a fluoro-substituent at the para-position of a phenyl ring leading to a particularly potent compound. mdpi.com Similarly, in a series of acetamide derivatives targeting butyrylcholinesterase, the presence of methyl, methoxy, and fluorine substituents on a phenyl ring had varied effects on inhibitory capacity, with one of the most potent molecules featuring a specific substitution pattern that enhanced its activity. researchgate.net

These examples underscore the principle that even minor changes to the substituents on an acetamide scaffold can lead to significant changes in biological activity, a principle that is extensively exploited in the rational design of new therapeutic agents.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the biological activity of chemical compounds. For the N-phenethylacetamide class, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in elucidating their structure-activity relationships.

Molecular Docking Studies for Inhibitory Mechanism Exploration

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method provides valuable insights into the binding mode and potential inhibitory mechanisms of compounds like this compound. Docking studies on N-phenyl-2,2-dichloroacetamide analogues have been used to explore their binding affinities for enzymes such as Pyruvate Dehydrogenase Kinase (PDK). researchgate.net These studies help to identify key amino acid residues in the binding site that interact with the ligand, such as through hydrogen bonds or hydrophobic interactions. researchgate.net

For instance, in a study of related acetamide derivatives as butyrylcholinesterase inhibitors, molecular docking revealed that the most potent compound formed specific hydrogen bonds and π-π stacking interactions within the enzyme's active site. researchgate.net Such insights are crucial for understanding the molecular basis of inhibition and for designing new molecules with improved binding affinity. The binding energies calculated from docking simulations can also be used to rank potential drug candidates and prioritize them for synthesis and biological testing. researchgate.net

Table 1: Example of Molecular Docking Results for Acetamide Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
8c ButyrylcholinesteraseNot specifiedNot specified
NMEs PDK I & IINot specifiedNot specified
BPC Iron Surface-26.76 kJ/molNot applicable

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For N-arylphenyl-2,2-dichloroacetamide analogues, QSAR studies have been successfully applied to model their cytotoxic activity against cancer cell lines. brieflands.comnih.gov

In these studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. brieflands.com Statistical methods such as Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., pIC50 values). brieflands.comnih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. brieflands.com For a series of N-arylphenyl-2,2-dichloroacetamide analogues, a GA-PLS model was able to predict 90% of the variance in cytotoxic activity, demonstrating the high predictive power of this approach. brieflands.comnih.gov The descriptors identified in the QSAR model can also provide insights into the structural features that are most important for activity.

Table 2: Example of a QSAR Model for N-arylphenyl-2,2-dichloroacetamide Analogues

QSAR MethodNumber of ParametersPredictive Power (r²)
GA-PLS 70.90

This table is based on a study of N-arylphenyl-2,2-dichloroacetamide analogues and their cytotoxic activity. brieflands.comnih.gov

Biological Activity and Preclinical Pharmacological Investigations

In Vitro and Ex Vivo Assessment Methodologies for Acetamide (B32628) Derivatives

The preclinical evaluation of acetamide derivatives relies on a suite of established laboratory techniques to determine their biological effects at a cellular and molecular level.

Cellular assays are fundamental in profiling the pharmacological effects of novel acetamide compounds. For anticancer research, in-vitro cytotoxic activity is commonly screened against various human cancer cell lines using methods like the MTT assay. nih.gov For example, specific acetamide-based Heme Oxygenase-1 (HO-1) inhibitors were evaluated for their antiproliferative activity against prostate (DU145), lung (A549), and glioblastoma (U87MG, A172) cancer cells. nih.gov The results showed the best activity toward U87MG cells. nih.gov

In the context of antimalarial drug discovery, the activity of N-aryl acetamide scaffolds is assessed against parasite growth using markers like lactate (B86563) dehydrogenase (LDH). acs.org Simultaneously, the cytotoxicity of these compounds is monitored against human cell lines, such as HepG2, to determine their selectivity and potential for safe therapeutic use. acs.org Furthermore, cellular high-throughput screening has been instrumental in identifying pyridinyl acetamide derivatives that inhibit Wnt secretion by targeting Porcupine, a membrane-bound O-acyl transferase, which is crucial in pathway activation. globalresearchonline.net

The mechanism of action for many acetamide derivatives involves the inhibition of specific enzymes. Various acetamide derivatives have been synthesized and tested for their enzyme inhibition potential against enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net For instance, a study on 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenoxy)-N-(aryl) acetamides demonstrated their inhibitory potential for these enzymes, with IC50 values indicating active inhibition. researchgate.net

Nonsteroidal anti-inflammatory drugs (NSAIDs) and their derivatives, including those with acetamide structures, have been investigated for their ability to inhibit enzymes such as α-glucosidase, β-glucuronidase, and α-amylase. nih.gov Another key area of investigation is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain. galaxypub.co The acetamide group is considered a suitable component for designing prodrugs that target COX-II inhibitors, relying on amidase for in vivo hydrolysis. galaxypub.co Additionally, some acetamide-sulfonamide conjugates have been screened for their ability to inhibit urease, an enzyme that can be involved in pathological conditions. nih.govsemanticscholar.org Research into 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggests it may act on penicillin-binding protein (PBP), an enzyme critical for maintaining the bacterial cell wall. mdpi.com

Investigational Therapeutic Modalities (Excluding Clinical Data)

Based on preclinical assessments, acetamide derivatives have shown promise in several therapeutic areas.

The acetamide scaffold is a recurring feature in compounds with significant antimicrobial properties. Studies have shown that 2-chloro-N-alkyl/aryl acetamide derivatives exhibit excellent activity against both gram-positive and gram-negative bacteria, as well as fungi. ijpsr.info The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity. mdpi.com For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of the tested strains. mdpi.com

A series of new benzimidazole-based acetamide derivatives were synthesized and screened for in vitro antimicrobial activity. researchgate.netturkjps.org Several of these compounds were identified as promising antibacterial agents against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value of 125 μg/mL, equivalent to the standard drug streptomycin. researchgate.netturkjps.org Other derivatives in the same study showed potent antifungal activity against Candida krusei and Fusarium solani. researchgate.netturkjps.org Similarly, hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines, forming acetamide derivatives, exhibited significant antibacterial activity, with some showing MIC values comparable to the standard drug levofloxacin (B1675101) against strains like E. coli, S. typhi, S. aureus, and B. subtilus. nih.gov

Antibacterial Activity of Selected Acetamide Derivatives
Compound TypeTarget OrganismActivity (MIC)Reference
Benzimidazole-based acetamide derivatives (2b-2g)Pseudomonas aeruginosa125 μg/mL researchgate.netturkjps.org
2-Mercaptobenzothiazole acetamide derivative (2b)B. subtilusLower than levofloxacin nih.gov
2-Mercaptobenzothiazole acetamide derivative (2i)B. subtilusEqual to levofloxacin nih.gov

Acetamide derivatives represent a promising class of compounds in anticancer research. globalresearchonline.net A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.govnih.gov The research found that compounds with halogen substitutions on the aromatic ring showed enhanced anticancer activity. nih.govnih.gov Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anticancer effects. nih.govnih.gov

In another study, novel acetamide-based inhibitors of Heme Oxygenase-1 (HO-1), an enzyme overexpressed in many tumors, were developed. nih.gov Several of these compounds (specifically 7i and 7l-p) showed potent antiproliferative activity against glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. nih.gov Compound 7l, in particular, was found to reduce cell invasiveness by modulating HO-1 expression, suggesting a potential antitumor strategy. nih.gov Ferrocene-modified analogues of existing tyrosine kinase inhibitors, such as imatinib (B729), which incorporate an acetamide structure, have also been synthesized. mdpi.com These novel compounds showed promising antiproliferative activity against several BCR-ABL1-positive leukemia cell lines. mdpi.com

Antiproliferative Activity of Selected Acetamide Analogs
Compound/Analog TypeTarget Cell LineKey FindingReference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)MCF-7, SK-N-SHExhibited anticancer activity nih.govnih.gov
Acetamide-based HO-1 Inhibitor (7l)U87MG (Glioblastoma)Reduced cell invasivity by modulating HO-1 expression nih.gov
Ferrocene analogue of imatinib (6)K-562 (Leukemia)Demonstrated superior activity compared to other lines mdpi.com

Substituted phenoxy acetamide derivatives have been a focus of research for developing new anti-inflammatory and analgesic agents. nih.govnih.gov A study investigating 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds with halogens on the aromatic ring favored anti-inflammatory activity. nih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) was highlighted for exhibiting not only anticancer but also significant anti-inflammatory and analgesic properties. nih.govnih.gov

Other research into novel phenoxy acetic acid derivatives identified compounds 5f and 7b as having significant anti-inflammatory effects, demonstrated by in vivo inhibition of paw thickness (63.35% and 46.51%) and paw weight (68.26% and 64.84%) in rat models. mdpi.com These compounds also effectively lowered levels of the inflammatory mediators TNF-α and PGE-2. mdpi.com The analgesic effects of these compounds were also confirmed, showing an ability to lengthen the latency time for pain stimuli. mdpi.com These findings suggest a link between the anti-inflammatory action of these derivatives and their potential as pain-relieving agents. mdpi.comdntb.gov.ua

Receptor Modulation Studies

Limited direct research has been conducted on the specific receptor modulation of 2,2-dichloro-N-phenethylacetamide. However, studies on structurally similar compounds suggest potential interactions with various receptor systems. For instance, a related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has demonstrated high affinity for the sigma-1 (σ1) receptor with a Ki value of 42 nM. nih.gov This compound was also found to be 36 times more selective for the σ1 receptor over the σ2 receptor, and its administration produced antinociceptive effects in a formalin test, suggesting a role in pain modulation. nih.gov

Regarding the N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, its modulation is crucial for processes like long-term potentiation (LTP) and long-term depression (LTD). nih.gov NMDA receptor activation, triggered by the coincidence of presynaptic glutamate (B1630785) release and postsynaptic depolarization, allows calcium influx, initiating signaling cascades that lead to changes in synaptic strength. nih.govnih.gov While direct evidence for this compound's effect on NMDA receptors is not available, the broader class of dichloroacetamides has been investigated for various biological activities. For example, some dichloroacetamide derivatives act as herbicide safeners by elevating glutathione (B108866) levels and glutathione S-transferase activity, which detoxify thiocarbamate herbicides. nih.gov

The activity of NMDA receptors is subtype-dependent, with different subunits (e.g., NR2A, NR2B) conferring distinct properties. nih.gov For instance, NR1/NR2A-NMDARs are sensitive to univesicular glutamate release, while NR2B-containing NMDARs are more involved in multivesicular release scenarios. nih.gov This differential activation is thought to underlie the induction of either LTD or LTP. nih.gov Further research is needed to determine if this compound or its analogs can modulate NMDA receptor subtypes and thereby influence synaptic plasticity.

Insecticidal and Acaricidal Activity of Structurally Related Compounds

While direct studies on the insecticidal and acaricidal properties of this compound are scarce, research on structurally related compounds reveals significant activity against various pests.

Insecticidal Activity:

A range of phenylacetamide and phenylurea derivatives have demonstrated potent insecticidal effects. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activity against plant pathogenic bacteria. nih.gov Additionally, certain phenylurea derivatives exhibited strong, broad-spectrum insecticidal activity against pests like the diamondback moth, cotton bollworm, and cabbage worm, with some compounds achieving 100% mortality at a concentration of 10 mg/L. mdpi.com Similarly, novel 2-phenylpyridine (B120327) derivatives with N-phenylbenzamide moieties displayed high insecticidal activity against Mythimna separata, with several compounds causing 100% inhibition at 500 mg/L. nih.gov The insecticidal efficacy of these compounds is often linked to their chemical structure, with specific substitutions on the phenyl ring influencing their activity. scau.edu.cn

Acaricidal Activity:

Structurally related compounds have also shown significant acaricidal properties. For instance, phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure have been synthesized and evaluated for their activity against mites. nih.gov One such compound demonstrated notable larvicidal and ovicidal activity against Tetranychus cinnabarinus. nih.gov The mode of action for some of these acaricides involves the inhibition of mitochondrial electron transport. nih.gov Furthermore, essential oils from plants like Morus nigra and Foeniculum vulgare contain compounds with acaricidal effects against cattle ticks (Rhipicephalus microplus) and other mites. researchgate.netplos.org For example, a chloroform (B151607) fraction of Morus nigra leaves showed significant inhibition of oviposition and egg eclosion in Rhipicephalus microplus. researchgate.net Trans-anethole, a major constituent of fennel oil, has demonstrated potent adulticidal, larvicidal, and repellent activity against Rhipicephalus annulatus. plos.org

These findings suggest that the N-phenethylacetamide scaffold could be a promising starting point for the development of new insecticidal and acaricidal agents.

Mechanism of Action Investigations (Preclinical Focus)

Elucidation of Molecular Targets and Signaling Pathways

The molecular targets and signaling pathways of this compound are not fully elucidated, but research on the broader class of dichloroacetamides and related compounds provides significant insights.

Dichloroacetamides have been identified as covalent inhibitors of proteases. For instance, dichloroacetamide warheads have been used to design inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication. nih.gov These inhibitors form a covalent bond with the catalytic cysteine residue in the active site of the enzyme. nih.gov This mechanism of action, targeting active site cysteines, is also observed in the herbicidal activity of chloroacetamide compounds, which inhibit very-long-chain fatty acid elongases in plants by covalently binding to an active site cysteine. nih.gov

The reactivity of the dichloroacetamide group with thiol groups, such as the one in cysteine, is a key aspect of its mechanism. acs.org This reactivity can be tuned by modifying the chemical structure, allowing for the design of targeted covalent inhibitors with varying degrees of reversibility and specificity. acs.org

In the context of herbicide safeners, dichloroacetamides like benoxacor (B1667998) are known to be metabolized in plants through conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs). acs.org This detoxification pathway involves the initial dechlorination of the dichloroacetamide. acs.org

Biochemical and Cellular Mechanism Characterization

The primary biochemical mechanism of action for many dichloroacetamide-containing compounds, particularly antimicrobials like chloramphenicol (B1208), is the inhibition of protein synthesis. nih.govoup.comyoutube.com Chloramphenicol and its analogs bind to the 50S ribosomal subunit in bacteria, specifically to the peptidyltransferase center. oup.comyoutube.com This binding event prevents the crucial step of peptide bond formation, thereby halting protein elongation and leading to a bacteriostatic effect. oup.comyoutube.com

The specificity of this inhibition for prokaryotic 70S ribosomes over eukaryotic 80S ribosomes is a key feature, although some interaction with mitochondrial ribosomes, which are structurally similar to bacterial ribosomes, can occur. oup.com

In other applications, such as herbicides, chloroacetamides inhibit the synthesis of very-long-chain fatty acids (VLCFAs) by targeting the condensing enzyme of the elongase system located in the endoplasmic reticulum. researchgate.net This inhibition disrupts the formation of essential lipids required for cell division and differentiation. researchgate.net

Understanding Drug Resistance Mechanisms in Related Antimicrobials

Bacteria have developed several mechanisms to resist the action of antimicrobials like chloramphenicol, which shares structural similarities with dichloroacetamides. These resistance mechanisms are crucial to understand for the development of new and effective drugs. nih.govoup.comnih.gov

The most common form of resistance to chloramphenicol is enzymatic inactivation of the drug. oup.comnih.gov This is primarily achieved by chloramphenicol acetyltransferases (CATs), enzymes that acetylate the drug, rendering it unable to bind to the ribosome. nih.govyoutube.com Another enzymatic inactivation mechanism involves phosphotransferases. oup.com

A second major resistance strategy is the active efflux of the antibiotic from the bacterial cell. oup.comnih.gov Efflux pumps, often with broad substrate specificity, can recognize and export various drugs, including chloramphenicol, thereby reducing the intracellular concentration of the antibiotic to sub-toxic levels. nih.gov

Other resistance mechanisms include:

Target site modification: Mutations in the ribosomal RNA or proteins that make up the antibiotic's binding site can reduce the drug's affinity for its target. nih.govyoutube.com For example, methylation of the ribosome can prevent chloramphenicol from binding. youtube.com

Decreased permeability: Changes in the bacterial outer membrane can limit the entry of the antibiotic into the cell. nih.gov

The genes responsible for these resistance mechanisms are often located on mobile genetic elements like plasmids, which facilitates their spread among bacterial populations. nih.gov

Interactive Data Table: Drug Resistance Mechanisms in Related Antimicrobials

Resistance MechanismDescriptionExamples of Affected DrugsKey Genes/Enzymes
Enzymatic Inactivation The drug is chemically modified to an inactive form.Chloramphenicol, FlorfenicolChloramphenicol Acetyltransferases (CATs), Phosphotransferases
Active Efflux The drug is actively pumped out of the bacterial cell.Chloramphenicol, TetracyclinesTtgABC (RND efflux pump), ABC extrusion systems
Target Site Modification The drug's binding site on the ribosome is altered.Chloramphenicol, MacrolidesRibosomal RNA methyltransferases (e.g., Cfr)
Decreased Permeability The entry of the drug into the bacterial cell is reduced.Chloramphenicol, Beta-lactamsPorin modifications

Metabolism and Biotransformation Studies in Vitro and Animal Models

Identification of Metabolic Pathways for Related Compounds

The metabolic profile of 2,2-dichloro-N-phenethylacetamide can be inferred from the known biotransformation routes of two main classes of related compounds: dichloroacetamide derivatives and N-phenethylacetamide analogues.

For the dichloroacetamide portion, a primary metabolic pathway involves the enzymatic conversion to glyoxylate (B1226380). This transformation is catalyzed by glutathione (B108866) transferase zeta 1 (GSTZ1) nih.gov. In the case of dichloroacetamide herbicide safeners, a common metabolic route is initiated by a glutathione (GSH)-dependent glutathione S-transferase (GST)-catalyzed reaction. This process involves the removal of a chlorine atom to form a chlorinated carbanion intermediate, which then conjugates with glutathione acs.org.

The N-phenethyl group is subject to several metabolic reactions. A significant pathway for compounds containing a phenethyl group is N-dealkylation, a reaction often mediated by cytochrome P450 (CYP450) enzymes. This process would cleave the amide bond, releasing the phenethylamine (B48288) moiety. Furthermore, hydroxylation of the aromatic phenyl ring is a common metabolic step for phenethylamine derivatives, also primarily carried out by CYP450 enzymes nih.gov. Fentanyl and its analogues, which also contain an N-phenethyl group, undergo extensive metabolism including N-dealkylation and hydroxylation at the phenylethyl moiety researchgate.net.

Based on these established pathways for related structures, the metabolism of this compound is likely to proceed through two main routes:

Amide hydrolysis and subsequent metabolism of the components: Cleavage of the amide bond would yield dichloroacetic acid and phenethylamine. Dichloroacetic acid is known to be metabolized to glyoxylate nih.gov. Phenethylamine is metabolized via monoamine oxidase to phenylacetaldehyde, which is then further oxidized to phenylacetic acid.

Intact molecule modifications: The intact molecule could undergo hydroxylation on the phenyl ring or N-dealkylation of the phenethyl group, reactions typically catalyzed by CYP450 enzymes.

Characterization of Metabolites and Biotransformation Products

Based on the identified metabolic pathways of related compounds, the following metabolites and biotransformation products of this compound can be predicted:

Dichloroacetic acid: Resulting from the hydrolysis of the amide bond.

Phenethylamine: Also a product of amide bond hydrolysis.

Glyoxylate: A downstream metabolite of dichloroacetic acid nih.gov.

Phenylacetic acid: A major metabolite of phenethylamine.

Hydroxylated derivatives: Primarily on the phenyl ring of the phenethyl moiety. For instance, p-hydroxylated phenolic metabolites have been observed in the metabolism of similar N-benzyl-N-methylaniline compounds nih.gov.

N-dealkylated products: Resulting in the removal of the phenethyl group.

Glutathione conjugates: Formed from the dichloroacetamide moiety, as seen with related herbicide safeners acs.org.

The identification of such metabolites is typically achieved using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy nih.govnih.gov. For example, mass spectrometry can identify metabolites based on characteristic mass shifts from the parent compound, indicating modifications like hydroxylation or demethylation nih.gov.

Enzymatic Systems Involved in Compound Metabolism

The biotransformation of this compound is expected to be mediated by several key enzymatic systems.

Glutathione S-Transferases (GSTs): Specifically, glutathione transferase zeta 1 (GSTZ1) is the primary enzyme responsible for the metabolism of dichloroacetate (B87207) to glyoxylate nih.gov. GSTs are also pivotal in the initial detoxification step of dichloroacetamide herbicide safeners through conjugation with glutathione acs.org.

Cytochrome P450 (CYP450) Superfamily: This large family of enzymes is central to the metabolism of a vast array of xenobiotics. For N-substituted amides and phenethylamine derivatives, CYP450 enzymes, particularly those in families 1, 2, and 3 (e.g., CYP1A2, CYP2C19, CYP3A4), are known to be heavily involved nih.gov. These enzymes are responsible for oxidative reactions such as N-dealkylation and aromatic hydroxylation nih.govresearchgate.net. The metabolism of many N-methyl amides by CYP450s can lead to the formation of carbinol-amide intermediates nih.gov.

Amidase and Hydrolase Enzymes: These enzymes are crucial for the cleavage of the amide bond, a likely primary metabolic step for this compound. Amidase activity is known to be important in the degradation of chloroacetamide herbicides researchgate.net.

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are essential tools in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically utilize liver microsomes, which contain a high concentration of CYP450 enzymes, or hepatocytes nih.gov. The stability of a compound is often expressed as its half-life (t½) and intrinsic clearance (CLint).

While specific data for this compound is not available, studies on structurally related compounds provide insight into its likely metabolic stability. For example, Nα-aroyl-N-aryl-phenylalanine amides have been shown to degrade rapidly in microsomal suspensions, indicating that the amide bonds are metabolically labile researchgate.net. The introduction of steric hindrance near the amide bonds can, in some cases, increase metabolic stability.

The following interactive table presents representative in vitro metabolic stability data for various compounds, illustrating the range of metabolic rates that can be observed. This data is for illustrative purposes to understand the concept and is not specific to this compound.

Compound ClassTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Phenylalanine Amide DerivativeHuman Liver Microsomes< 15> 100 researchgate.net
Phenylalanine Amide Derivative with Steric ShieldingHuman Liver Microsomes3545 researchgate.net
Novel Proteasome InhibitorHuman Liver Microsomes45.331.0 nih.gov
Novel Proteasome InhibitorRat Liver Microsomes18.385.3 nih.gov
Novel Proteasome InhibitorMouse Liver Microsomes11.2138.6 nih.gov

This table is a representation of data found in the literature for compounds with some structural similarities or to illustrate the methodology, and does not represent actual data for this compound.

The rapid degradation of some related amide compounds in microsomal assays suggests that this compound may also be susceptible to significant first-pass metabolism in the liver. The rate of metabolism would be influenced by the specific CYP450 enzymes involved and their expression levels, which can vary between species and individuals nih.gov.

Medicinal Chemistry and Drug Discovery Perspectives

Role of 2,2-dichloro-N-phenethylacetamide as a Chemical Scaffold or Intermediate

The compound this compound is recognized for its role as a versatile chemical scaffold and an intermediate in the synthesis of more complex molecules. Its structural components, a dichlorinated acetyl group and a phenethylamine (B48288) tail, provide a foundation for diverse chemical modifications. The phenethylamine moiety itself is a well-established pharmacophore present in numerous neurologically active drugs. mdpi.com

The true value of this compound in medicinal chemistry lies in its utility as a starting material. For instance, it has been instrumental in the development of anticonvulsant agents. Through chemical manipulation, the core structure of this compound can be elaborated to generate a library of derivatives with the potential for therapeutic activity. This approach allows for the systematic exploration of the chemical space around the initial scaffold to identify compounds with improved potency and a more favorable pharmacological profile.

The stable and polyfunctional nature of similar scaffolds, like 2-deoxystreptamine, highlights the attractiveness of such molecules for the combinatorial generation of small molecules. google.com This principle applies to this compound, where the ability to selectively functionalize different positions ensures the creation of spatially and functionally diverse libraries for screening and lead compound identification. google.com

Strategies for Lead Compound Optimization in Acetamide (B32628) Chemistry

Once a lead compound, such as a derivative of this compound, is identified, the next crucial phase is lead optimization. This process aims to refine the molecule's properties to enhance efficacy, selectivity, and pharmacokinetic parameters. patsnap.com Several key strategies are employed in the optimization of acetamide-based compounds. A fundamental approach involves a detailed analysis of the structure-activity relationship (SAR), where systematic modifications of the lead compound's structure help identify the functional groups crucial for its biological activity. patsnap.com

Bioisosteric Replacements in Phenethylamide Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comnih.gov This technique is particularly relevant for phenethylamide scaffolds. researchgate.net

The objective of such replacements can be to enhance the desired biological activity, reduce toxicity, or alter the compound's metabolic profile. cambridgemedchemconsulting.com For example, replacing a hydrogen atom with deuterium (B1214612) can sometimes slow down metabolic processes due to the kinetic isotope effect, potentially increasing the drug's half-life. cambridgemedchemconsulting.com Another common bioisosteric replacement is the substitution of hydrogen with fluorine, which can block metabolic oxidation at that position and modulate the acidity of nearby functional groups. cambridgemedchemconsulting.com

The following table provides examples of classical bioisosteric replacements that could be considered for the phenethylamide scaffold of this compound.

Functional GroupPotential Bioisosteric Replacements
-H-D, -F
-CH3-NH2, -OH, -F, -Cl
Phenyl ringPyridyl, Thienyl, 4-Fluorophenyl
-O--S-, -CH2-, -NH-
-C=O-C=S, -SO2-

This table illustrates common bioisosteric replacements that medicinal chemists might explore to optimize the properties of a lead compound containing a phenethylamide scaffold.

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping is a more radical approach to lead optimization where the core molecular framework (the scaffold) of a lead compound is replaced with a structurally different one, while maintaining the original's biological activity. nih.govniper.gov.in This strategy is employed to discover new, patentable chemical entities, improve physicochemical properties, or overcome issues with the original scaffold, such as poor metabolic stability. researchgate.netniper.gov.in

For instance, a phenyl group within a phenethylamide scaffold could be "hopped" to a pyridyl or pyrimidyl ring to potentially enhance metabolic stability by introducing nitrogen atoms. niper.gov.in The concept of scaffold hopping was formally introduced in 1999 as a method to find isofunctional molecules with distinctly different backbones. nih.gov

Molecular hybridization, on the other hand, involves combining two or more pharmacophores from different drug classes into a single molecule. This can lead to compounds with dual modes of action or improved properties. A recent study demonstrated the successful use of molecular hybridization, based on crystallographic overlap, to discover novel N-substituted acetamide derivatives as potent P2Y14R antagonists for the potential treatment of inflammatory diseases like acute gouty arthritis. researchgate.netnih.govacs.org

Challenges and Opportunities in Rational Drug Design for Acetamide-Based Agents

Rational drug design, which utilizes the three-dimensional structure of the biological target, presents both challenges and opportunities for the development of acetamide-based agents. nih.gov

Challenges:

Target Flexibility: The dynamic nature of protein targets can make it difficult to predict how a designed molecule will bind.

Predicting Pharmacokinetics: While computational tools can aid in predicting absorption, distribution, metabolism, and excretion (ADME) properties, these predictions are not always accurate and require experimental validation. patsnap.com

Off-Target Effects: Ensuring that a designed molecule is highly selective for its intended target and does not cause unwanted side effects is a major hurdle. patsnap.com

Synthetic Feasibility: The designed molecule must be synthetically accessible through practical and cost-effective routes. researchgate.net

Drug Resistance: For targets like those in infectious diseases or cancer, the potential for the development of resistance through mutations is a significant challenge that needs to be considered during the design process. elifesciences.org

Opportunities:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD allows for the design of molecules that can fit precisely into the binding site, potentially leading to higher potency and selectivity. nih.gov

Computational Tools: Advances in computational chemistry, including molecular docking, virtual screening, and molecular dynamics simulations, have accelerated the drug discovery process by allowing for the rapid in silico evaluation of large numbers of potential drug candidates. patsnap.comdanaher.com

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Addressing Unmet Medical Needs: The versatility of the acetamide scaffold provides opportunities to develop new drugs for a wide range of diseases, including those for which current treatments are inadequate. nih.govmdpi.com For example, novel acetamide derivatives of doravirine (B607182) have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.